Alanyl-Hydroxyproline
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Overview
Description
1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward route to prepare alpha-aminocarboxylic acids, which can then be further modified to obtain the desired compound . Another method involves the reductive amination of alpha-keto acids, which is a well-established technique in organic synthesis . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Chemical Reactions Analysis
1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions typical of amino acids. These include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biological systems, particularly in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor and in drug development
Mechanism of Action
The mechanism of action of 1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can modulate various biochemical pathways, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can be compared to other similar compounds such as L-alanyl-L-proline and other amino acids with pyrrolidine rings. These compounds share structural similarities but differ in their side chains and functional groups, which can lead to different chemical properties and biological activities
Properties
Molecular Formula |
C8H14N2O4 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(9)7(12)10-3-5(11)2-6(10)8(13)14/h4-6,11H,2-3,9H2,1H3,(H,13,14) |
InChI Key |
KYHSUPXEBSYFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC(CC1C(=O)O)O)N |
Origin of Product |
United States |
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